3-(2-Iodoacetamido)-PROXYL

説明

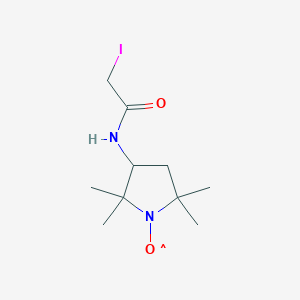

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHFOUJKRORWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)NC(=O)CI)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of 3 2 Iodoacetamido Proxyl As a Reactive Probe

Covalent Attachment Chemistry of the Iodoacetamido Moiety

The iodoacetamido functional group of 3-(2-Iodoacetamido)-PROXYL is a key feature that enables its use as a site-specific labeling reagent. wikipedia.org This group is particularly reactive towards nucleophilic residues, allowing for the formation of stable covalent bonds with target biomolecules. nih.gov

Site-Specific Modification of Sulfhydryl Groups in Engineered Proteins

The primary application of this compound in protein studies involves its specific reaction with the sulfhydryl (thiol) groups of cysteine residues. wikipedia.orgvulcanchem.comuni-osnabrueck.de This reaction, a nucleophilic substitution (SN2) reaction, is highly efficient and specific at neutral to slightly alkaline pH. nih.govatto-tec.com In this reaction, the nucleophilic sulfur atom of the deprotonated thiol group attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond. nih.gov This specificity allows researchers to introduce the PROXYL spin label at predetermined sites within a protein's structure by genetically engineering cysteine residues at those locations, a technique known as site-directed spin labeling (SDSL). wikipedia.orgpnas.org

The reaction conditions for labeling are crucial for optimal efficiency. The reaction is typically carried out in a buffered solution at a pH between 7.2 and 8.0, where the thiol group is sufficiently deprotonated to be reactive. atto-tec.comnih.gov The presence of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) at low concentrations (e.g., 0.1 mM) does not inhibit the iodoacetamide (B48618) reaction, which can be advantageous in preventing disulfide bond formation between cysteine residues during the labeling process. nih.gov

The specificity of the iodoacetamido group for sulfhydryl groups has been demonstrated in numerous studies. For instance, in studies of myosin subfragment 1 (S1), this compound was shown to specifically and rigidly attach to the SH1 thiol group. nih.gov This site-specific labeling is critical for accurately interpreting EPR data to deduce structural and dynamic information about the protein. pnas.orgnih.gov

| Functional Group | Reaction Type | Target Residue | pH Optimum | Bond Formed |

| Iodoacetamide | Nucleophilic Substitution (SN2) | Cysteine | 8.0 - 8.5 | Thioether |

| Maleimide (B117702) | Michael Addition | Cysteine | 6.5 - 7.5 | Thioether |

| Methanethiosulfonate (B1239399) | Thiol-Disulfide Exchange | Cysteine | ~7.0 | Disulfide |

Derivatization of Modified Nucleotides in Nucleic Acid Constructs

Beyond proteins, this compound is also employed to label nucleic acids for structural studies. vulcanchem.comsigmaaldrich.com Since standard DNA and RNA lack functional groups that are readily reactive with iodoacetamide, this requires the introduction of modified nucleotides containing reactive moieties. oup.com

A common strategy involves the incorporation of phosphorothioate (B77711) linkages into the nucleic acid backbone. vulcanchem.comsigmaaldrich.comethz.ch The sulfur atom in the phosphorothioate group can act as a nucleophile, reacting with the iodoacetamido group of the spin label to form a stable covalent bond. vulcanchem.comethz.ch This allows for the site-specific placement of the spin label at defined positions within a DNA or RNA strand. vulcanchem.com For instance, researchers have utilized this method to label phosphothioate-modified DNA to investigate DNA-protein complexes. vulcanchem.com

Another approach involves the use of thiolated nucleobases, such as 4-thiouridine (B1664626) in RNA. mdpi.comhi.is The thiol group on the base can be targeted by the iodoacetamide moiety, enabling the attachment of the spin label. mdpi.comhi.is This method has been successfully used to study the structure and dynamics of RNA molecules. oup.comresearchgate.net The reaction of this compound with 6-thioguanosine (B559654) has also been reported for labeling RNA. oup.com It is important to note that while this labeling is site-specific, the modification of the base can potentially alter its base-pairing properties, a factor that must be considered in the experimental design and data interpretation. hi.is

Functional Role of the Stable Nitroxide Radical for Paramagnetic Resonance

The core of this compound's function as a reporter group lies in its stable nitroxide radical (>N-O•). vulcanchem.com This radical contains an unpaired electron, making the molecule paramagnetic and thus detectable by electron paramagnetic resonance (EPR) spectroscopy. chemimpex.comscbt.com The pyrrolidine (B122466) ring and the four methyl groups surrounding the nitroxide moiety provide steric protection, which contributes to the radical's stability under a range of experimental conditions. st-andrews.ac.uk

EPR spectroscopy measures the absorption of microwave radiation by the unpaired electron in a magnetic field. The resulting EPR spectrum is highly sensitive to the local environment and dynamics of the nitroxide radical. wikipedia.org Key information that can be extracted from the EPR spectrum of a spin-labeled biomolecule includes:

Mobility of the Spin Label: The lineshape of the EPR spectrum reveals the rotational mobility of the nitroxide radical. oup.com A rapidly tumbling spin label gives rise to sharp, narrow spectral lines, while restricted motion results in broader, more complex spectra. oup.com This provides insights into the local dynamics of the protein or nucleic acid backbone at the labeling site. vulcanchem.comnih.gov

Solvent Accessibility: The accessibility of the spin label to paramagnetic relaxing agents in the solvent (such as molecular oxygen or metal complexes) can be measured. This provides information about whether the labeled site is on the surface or buried within the biomolecule's structure. escholarship.org

Inter-spin Distances: When two spin labels are introduced into a biomolecule, the magnetic dipole-dipole interaction between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). annualreviews.orgnih.gov This interaction is distance-dependent, allowing for the precise measurement of distances between the two labeled sites, typically in the range of 2 to 8 nanometers. nih.gov This information is invaluable for determining the tertiary and quaternary structure of proteins and their complexes. nih.govannualreviews.org

The paramagnetic properties of the PROXYL radical have been harnessed in numerous studies to probe conformational changes in proteins, such as the disordered-to-α-helical transition of the protein IA3, and to analyze DNA-protein interactions. vulcanchem.com

Assessment of Spin Label Influence on Native Biomolecular Structure and Dynamics

A critical consideration in any labeling study is the potential for the label itself to perturb the native structure and function of the biomolecule under investigation. st-andrews.ac.uk The introduction of the this compound spin label, with a molecular weight of 325.17 g/mol , adds a bulky, albeit relatively small, appendage to the biomolecule. chemimpex.comvulcanchem.com

Several studies have addressed the impact of nitroxide spin labels on biomolecular structure. In many cases, particularly when introduced at surface-exposed sites in proteins, the perturbation is minimal. researchgate.net For example, the R1 side chain, which results from the reaction of a methanethiosulfonate spin label with cysteine, is comparable in volume to a tryptophan side chain and often has a negligible effect on protein stability and secondary structure. researchgate.net However, the potential for perturbation should always be assessed. This can be done by comparing the functional activity of the labeled biomolecule to its unlabeled counterpart. For instance, in studies of isopenicillin N synthase (IPNS), the activity of the spin-labeled enzyme was analyzed to ensure the label did not disrupt its catalytic function. nih.gov

In the context of nucleic acids, it has been demonstrated that the attachment of a this compound residue to a modified base does not necessarily disturb the base stacking within a double-stranded RNA. unifi.it However, modifications to the bases themselves can potentially interfere with base pairing. hi.is

The choice of the linker connecting the nitroxide to the reactive group can also influence the degree of perturbation and the motional freedom of the spin label. The iodoacetamide linker in this compound provides a relatively rigid attachment compared to more flexible linkers, which can be advantageous for accurately reporting on the dynamics of the backbone. nih.gov

Ultimately, careful experimental design, including the selection of appropriate labeling sites and functional assays to validate the integrity of the labeled biomolecule, is essential to minimize and account for any potential influence of the spin label on the native structure and dynamics. st-andrews.ac.ukbohrium.com

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈IN₂O₂ | vulcanchem.com |

| Molecular Weight | 325.17 g/mol | chemimpex.comvulcanchem.com |

| Synonyms | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, IPSL | sigmaaldrich.comvulcanchem.com |

| Reactive Group | Iodoacetamido | scbt.comvulcanchem.com |

| Target Functional Group | Sulfhydryl (Thiol) | vulcanchem.comsigmaaldrich.com |

| CAS Number | 27048-01-7 | vulcanchem.comscbt.com |

Advanced Electron Paramagnetic Resonance Methodologies Utilizing 3 2 Iodoacetamido Proxyl

Continuous Wave Electron Paramagnetic Resonance (CW-EPR) Spectroscopy

CW-EPR is a foundational technique that provides insights into the local environment and mobility of the spin label. The shape of the CW-EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical on the nanosecond timescale. nsf.gov

Analysis of Spectral Line Shapes for Rotational Diffusion and Molecular Mobility

In the case of highly dynamic systems like intrinsically disordered proteins (IDPs), the motion can be so fast that it falls into the "fast-motional regime" for conventional X-band EPR spectroscopy. In this regime, the spectral lines are narrow, and it becomes challenging to extract detailed motional parameters. core.ac.uk For example, studies on the intrinsically disordered protein IA3, which transitions from an unstructured state to an α-helical conformation, showed that X-band spectra exhibited only slight line shape changes during this transition. nih.gov

To overcome this limitation, multi-frequency EPR, particularly at higher frequencies like W-band (95 GHz) and D-band (130 GHz), offers "sweet spots" for studying these fast motions. nih.gov At these higher frequencies, the motions that are in the fast-limit at X-band produce spectra in the more informative intermediate regime, allowing for a more detailed analysis of rotational diffusion and structural transitions in IDPs. nih.gov For the IDP IA3 labeled with IAP, W-band spectra showed significant line shape changes as the protein transitioned to a helical state, which were consistent with a change in rotational correlation time. core.ac.uk

Table 1: CW-EPR Studies of Molecular Mobility using 3-(2-Iodoacetamido)-PROXYL

| Macromolecule | Research Focus | Key Findings | References |

|---|---|---|---|

| IA3 (Intrinsically Disordered Protein) | Characterizing unstructured to α-helical transition | X-band spectra are in the "fast-motion" limit. Higher frequencies (W-band, D-band) provide enhanced sensitivity to resolve fast motional dynamics during the conformational transition. | nih.gov, core.ac.uk |

| IA3 (Intrinsically Disordered Protein) | Investigating local IDP compaction | CW-EPR line shapes, analyzed as local tumbling volume (VL), provide insights into the compaction of the unstructured ensemble in solution. | nsf.gov |

| IA3 (Intrinsically Disordered Protein) | Sensitivity of spin label to helical conformation | The spin label itself can destabilize or enhance native helical tendencies depending on its location (concave vs. convex surface of the helix), demonstrating the sensitivity of CW-EPR to local structure. | aimspress.com |

Elucidation of Environmental Sensitivity and Local Dynamics

The CW-EPR spectrum of this compound is not only sensitive to the rate of motion but also to the properties of the local environment, such as polarity and steric constraints. This environmental sensitivity allows SDSL to be a powerful tool for probing local dynamics and structural changes. scbt.comaimspress.com

For instance, in a study involving the IDP IA3, researchers used IAP labeling at various sites to scan the protein's TFE-induced helical conformation. aimspress.com The results demonstrated that the local environment created by the protein's fold directly impacts the spin label. When the IAP label was placed on the concave, buried surface of the resulting α-helix, it destabilized the helical structure. aimspress.com Conversely, when placed on the convex, solvent-exposed surface, the label enhanced the helical propensity. aimspress.com This highlights the ability of CW-EPR to detect subtle changes in local secondary structure and the interplay between the probe and the protein.

Furthermore, analysis of motionally narrowed CW-EPR spectra of IAP-labeled IA3 in terms of a local tumbling volume has been used to infer the local compaction of the disordered protein ensemble in solution. nsf.gov This approach provides a window into how factors like charge distribution patterns within the protein sequence can influence the local dynamics and hydration of the protein. nsf.gov

Pulsed Electron Paramagnetic Resonance Techniques for Structural Insights

While CW-EPR is excellent for studying local dynamics, pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), are indispensable for obtaining long-range structural information. researchgate.net

Double Electron-Electron Resonance (DEER/PELDOR) Spectroscopy

DEER, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique that measures the dipolar coupling between two paramagnetic centers, such as two nitroxide spin labels. nih.gov This coupling is dependent on the inverse cube of the distance between the spins, allowing for precise distance measurements in the range of approximately 1.5 to 8 nanometers. mdpi.comnih.gov

A primary application of this compound is its use in DEER/PELDOR experiments to measure distances within and between macromolecules. By introducing two IAP labels at specific sites, researchers can obtain distance distributions that provide crucial constraints for structural modeling.

This approach has been successfully applied to a variety of systems:

Proteins: In a study of isopenicillin N synthase (IPNS), a non-ribosomal peptide synthetase, researchers introduced cysteine mutations to allow for labeling with IAP. nih.gov DEER experiments on the dual-labeled protein provided distance information that revealed substrate-induced conformational changes occurring far from the active site. nih.gov Similarly, the technique was used to monitor the refolding of the integral membrane protein Light-Harvesting Complex II (LHCII) by measuring distances between IAP labels introduced at the ends of transmembrane helices. pnas.org

RNA and RNA-Protein Complexes: this compound can be coupled to 4-thiouridine (B1664626) residues or other thio-modified nucleotides in RNA. researchgate.netnih.govljmu.ac.uk This enables the use of DEER to measure nanometer-scale distances in nucleic acids, providing insights into their three-dimensional structure and the architecture of large RNA-protein complexes. oup.comnih.gov For example, a study on the polypyrimidine-tract binding protein 1 (PTBP1) in complex with an IRES RNA element used IAP, among other labels, to obtain inter-domain distance measurements. nih.gov

Table 2: Selected DEER/PELDOR Distance Measurements using this compound

| Macromolecular System | Labeling Sites (Cysteine Mutants) | Biological Question | Key Finding | References |

|---|---|---|---|---|

| Isopenicillin N Synthase (IPNS) | S55C/S154C, S154C/S323C, S55C/S323C | Substrate-induced conformational changes | Binding of nitric oxide (NO) to the active site iron caused a shift to longer inter-spin distances, revealing long-range conformational changes. | nih.gov |

| Light-Harvesting Complex II (LHCII) | 106/160 and 90/196 | Monitoring membrane protein refolding | Time-resolved DEER measurements tracked the change in distance distributions, revealing the kinetics of structural changes in individual protein domains during assembly. | pnas.org |

| β2-adrenergic receptor (β2AR) | Cytoplasmic ends of TM4 and TM6 | Ligand-induced conformational changes | DEER monitored the distance changes between helices 4 and 6 upon binding of agonists and inverse agonists, mapping the conformational landscape of receptor activation. | nih.gov |

| Polypyrimidine-tract binding protein 1 (PTBP1) | Various sites in RRM3/4 domains | Inter-domain arrangement | Provided distance distributions that, when combined with other techniques, helped model the structure of the protein-RNA complex. | uzh.ch, nih.gov, nih.gov |

Macromolecules are not static entities; they exist as a collection of interconverting structures known as a conformational ensemble. DEER spectroscopy is exceptionally well-suited to characterize this heterogeneity because it provides a distribution of distances, rather than a single average value. pnas.org Changes in the shape and position of this distance distribution report on shifts in the conformational equilibrium.

Studies utilizing this compound (or the closely related IAP label) have provided significant insights into these dynamic processes:

Ligand-Induced Conformational Changes: DEER experiments on the β2-adrenergic receptor (β2AR), a G protein-coupled receptor, utilized IA-PROXYL labels to track the large-scale movements of transmembrane helices upon ligand binding. nih.gov The distance distributions between the cytoplasmic ends of transmembrane helices 4 and 6 changed significantly in the presence of inverse agonists versus agonists, directly visualizing the conformational rearrangements that define the receptor's activation state. nih.gov

Revealing Hidden Substates: In cavity mutants of T4 Lysozyme, DEER spectroscopy revealed the existence of multiple conformational substates in solution that were not apparent in crystal structures. pnas.org The binding of ligands to these engineered cavities shifted the equilibrium between a native-like state and newly populated substates, providing evidence for a "conformational selection" mechanism of ligand binding, with some additional structural adaptation. pnas.org

Substrate Binding Effects: For isopenicillin N synthase (IPNS) labeled with IAP, the DEER distance distributions between helices α3 and α10 changed upon the binding of nitric oxide (a substrate analogue) to the enzyme's active site. nih.gov This shift from a broad distribution to a narrower one centered at a longer distance provided clear evidence of a substrate-induced conformational change, supporting its role in catalysis. nih.gov

These examples demonstrate the power of using this compound in conjunction with DEER spectroscopy to move beyond static structures and characterize the dynamic conformational landscapes that govern macromolecular function.

Determination of Inter-Spin Distances in Macromolecular Systems

Saturation Transfer Electron Paramagnetic Resonance (ST-EPR) for Microsecond Dynamics

Saturation Transfer Electron Paramagnetic Resonance (ST-EPR) is a specialized EPR technique uniquely sensitive to molecular rotational motions occurring on the microsecond to millisecond timescale (10⁻⁶ to 10⁻³ s). nih.govnih.govescholarship.org This makes it exceptionally well-suited for studying the slow, large-scale dynamics of macromolecules, such as membrane proteins and muscle fibers. nih.govpnas.org The compound this compound is frequently used as a spin label in these experiments. nih.gov Its iodoacetamide (B48618) group covalently bonds to cysteine residues, tethering the paramagnetic PROXYL group to a specific site on the protein.

The principle of ST-EPR involves irradiating the sample with a strong, saturating microwave field. For a spin-labeled protein that is tumbling slowly, this saturation is transferred throughout the EPR spectrum as the molecule rotates. The rate and efficiency of this transfer are directly dependent on the rotational correlation time (τc) of the protein. By analyzing the resulting ST-EPR lineshape, often by comparison to calibrated spectra from systems with known correlation times, the rotational dynamics of the protein can be quantified. pnas.org

A prominent application of this methodology is in the study of myosin motor proteins. By labeling cysteine residues on myosin heads with iodoacetamide-based spin labels, researchers have characterized the microsecond rotational dynamics of different domains during muscle contraction. pnas.orgnih.gov For example, ST-EPR has revealed differences in the mobility of the catalytic and regulatory domains of myosin heads in monomeric versus filamentous forms, providing crucial insights into the mechanics of force generation. pnas.org

Table 1: Representative ST-EPR Findings on Myosin Domain Dynamics This table is illustrative, based on findings reported in the literature.

| Myosin State | Labeled Domain | Effective Rotational Correlation Time (τc) | Interpretation |

|---|---|---|---|

| Monomeric | Regulatory | 2.6 ± 0.6 µs | Faster mobility, consistent with greater rotational flexibility. pnas.org |

| Monomeric | Catalytic | 2.7 ± 1.6 µs | Similar mobility to the regulatory domain in the monomeric state. pnas.org |

| Filamentous | Regulatory | > 10 µs (slower) | Slower mobility, indicating a more constrained state within the filament. pnas.org |

| Filamentous | Catalytic | > 10 µs (slower) | Slower mobility, consistent with incorporation into the filament structure. pnas.org |

Correlative Approaches with Complementary Spectroscopic Methods

To obtain a more complete picture of protein structure and function, data from EPR spectroscopy using this compound are often correlated with findings from other biophysical techniques. This integrative approach allows for cross-validation and provides a multi-faceted understanding that a single method cannot achieve.

Combining EPR and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful strategy for structural biology. nih.govresearchgate.net While NMR can provide high-resolution structural details of entire proteins, its application can be limited by molecular size. EPR, through site-directed spin labeling (SDSL) with probes like this compound, provides specific distance and dynamic information, albeit at a lower resolution. nih.govresearchgate.net

A key technique bridging these two methods is Paramagnetic Relaxation Enhancement (PRE) NMR. nmrwiki.orgrsc.orgwikipedia.org A paramagnetic center, such as the nitroxide radical on the PROXYL label, enhances the relaxation rates of nearby nuclear spins in a distance-dependent manner (proportional to r⁻⁶). nmrwiki.org By measuring these PRE effects on the NMR signals of a protein, a set of long-range distance restraints (typically up to ~25-35 Å) can be generated. nmrwiki.orgrsc.org These restraints are then used to dock domains, validate structural models, and characterize transient or sparsely populated conformational states that are often invisible to other techniques. wikipedia.org

The general workflow involves:

Site-specific labeling of a protein with this compound.

Acquisition of NMR spectra (e.g., ¹H-¹⁵N HSQC) of the paramagnetic sample.

Reduction of the nitroxide radical using a mild reducing agent like ascorbic acid to create a diamagnetic control sample, followed by acquisition of an identical NMR spectrum. nmrwiki.org

Calculation of the PRE by comparing the signal intensities or relaxation rates in the paramagnetic and diamagnetic states.

This approach has been instrumental in defining the architecture of large protein-RNA complexes and characterizing the interactions within intrinsically disordered proteins. researchgate.netethz.chjove.com

Circular Dichroism (CD) spectroscopy is a highly sensitive method for monitoring the secondary structure content (e.g., α-helix, β-sheet) of proteins in solution. aimspress.comucdavis.edu When used in conjunction with SDSL-EPR, CD provides a global structural context for the local conformational changes detected by the spin label. aimspress.comfu-berlin.de

Table 2: Correlative EPR and CD Analysis of a Hypothetical Protein Transition This table illustrates how data from the two techniques can be correlated.

| Condition | EPR Parameter (Local Probe) | CD Signal at 222 nm (Global Structure) | Interpretation |

|---|---|---|---|

| Native State (Buffer) | High Mobility (Sharp Spectrum) | Weak Signal | The labeled site is in a flexible, disordered region, and the protein has low overall helicity. |

| Folded State (+ Ligand) | Restricted Mobility (Broad Spectrum) | Strong Negative Signal | The labeled site becomes ordered upon ligand binding, which corresponds to a global increase in α-helical content. |

The reliability of any SDSL-EPR study hinges on the precise knowledge of where the spin label is attached and the completeness of the labeling reaction. Mass Spectrometry (MS) is the definitive method for confirming both the specificity and efficiency of labeling with this compound. ethz.chresearchgate.net

The verification process typically involves the following steps:

After the labeling reaction, the protein is purified to remove any unreacted, free spin label.

The labeled protein is subjected to enzymatic digestion, commonly with trypsin, which cleaves the protein into smaller peptides.

This complex mixture of peptides is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comnih.govnih.gov

By analyzing the resulting mass spectra, researchers can identify the specific peptide containing the mass modification corresponding to the addition of the 3-(2-acetamido)-PROXYL group (mass shift from the iodoacetamide reaction). Fragmentation analysis (MS/MS) can then pinpoint the exact cysteine residue that was labeled. thermofisher.com Furthermore, by comparing the signal intensities of the labeled peptide with its unlabeled counterpart, the labeling efficiency can be accurately quantified. thermofisher.com This rigorous verification is essential for the unambiguous interpretation of EPR data.

Table 3: Compound Names Mentioned in the Article

Applications of 3 2 Iodoacetamido Proxyl in Investigating Biomolecular Dynamics and Structure

Protein Structural Dynamics and Conformational Transitions

The application of 3-(2-Iodoacetamido)-PROXYL has significantly advanced our understanding of the dynamic nature of proteins, which is intrinsically linked to their function.

Real-Time Monitoring of Protein Folding and Unfolding Processes

Understanding how proteins fold into their unique three-dimensional structures is a fundamental challenge in biology. Disruptions in this process can lead to misfolded proteins, which are associated with a variety of diseases. nih.gov Techniques like UV/Vis spectroscopy and fluorescence spectroscopy are employed to monitor the unfolding and refolding of proteins in real-time. scielo.org.mxperkinelmer.com

Site-directed spin labeling with this compound offers a powerful method to study these processes. By attaching the spin label to specific sites within a protein, researchers can use EPR spectroscopy to track changes in the local environment and dynamics of that site as the protein folds or unfolds. scbt.comnih.gov This provides a residue-specific view of the conformational changes occurring during these critical processes. For example, time-resolved X-ray solution scattering has been used to observe the structural dynamics of apomyoglobin unfolding in real-time, identifying intermediate states like the molten globule. nih.gov

Mechanistic Studies of Ligand-Induced Conformational Changes in Enzymes and Receptors

Many proteins, such as enzymes and receptors, undergo conformational changes upon binding to their specific ligands, which is a key step in their biological activity. elifesciences.orgbiorxiv.org The study of these changes is essential for understanding their mechanisms of action and for drug development. chemimpex.comelifesciences.org

This compound has been instrumental in elucidating these ligand-induced conformational shifts. For instance, in the study of G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor, this spin label was used to probe conformational changes upon ligand binding. scholaris.ca Similarly, investigations into nuclear receptors have shown how different ligands can shift the conformational ensemble of the receptor, thereby modulating its transcriptional activity. elifesciences.org These studies often involve a combination of experimental techniques, including EPR spectroscopy and computational modeling, to characterize the full range of motion. elifesciences.orgscholaris.ca

Table 1: Examples of Ligand-Induced Conformational Changes Studied with this compound

| Protein/System | Ligand | Observed Conformational Change | Reference |

| β2-Adrenergic Receptor | Agonists and Inverse Agonists | Alterations in the cytoplasmic ends of transmembrane helices | scholaris.ca |

| Isopenicillin N Synthase | ACV and Nitric Oxide | Substantial changes in α-helices distant from the active site | researchgate.net |

| Ancestral Steroid Receptor | Various Steroids | Shift in the conformational ensemble influencing transcriptional activation | elifesciences.org |

| Monomeric EGFR | Epidermal Growth Factor (EGF) | Intracellular conformational changes upon ligand binding | biorxiv.org |

Analysis of Myosin Subfragment Orientation and Cross-Bridge Rotation in Muscle Systems

The interaction between actin and myosin is the fundamental basis of muscle contraction. Understanding the orientation and rotational dynamics of the myosin head (subfragment 1 or S1) is crucial for deciphering the mechanics of force generation. nih.govnih.gov

The spin label this compound, often abbreviated as IPSL, has been specifically used to study myosin. nih.gov It can be rigidly attached to the sulfhydryl 1 (SH1) group on the myosin S1. nih.gov EPR studies of muscle fibers decorated with IPSL-labeled S1 have revealed that the binding of nucleotides like MgADP induces a rotation of the myosin head. nih.gov This angular displacement is a key component of the cross-bridge cycle. The specific orientation of the IPSL probe on the myosin cross-bridge makes it particularly sensitive to detecting these rotational movements. nih.gov

Characterization of Conformational Heterogeneity in Intrinsically Disordered Proteins (IDPs)

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure under physiological conditions, yet they play crucial roles in various cellular processes. rsc.orgnih.gov Their inherent flexibility and conformational heterogeneity make them challenging to study using traditional structural biology techniques. rsc.org

Site-directed spin labeling with probes like this compound has emerged as a valuable tool for characterizing the dynamic and structural properties of IDPs. aimspress.com For example, in the study of IA3, an IDP that becomes helical upon binding to its partner, this technique was used to probe the TFE-induced helical conformation. aimspress.com The results demonstrated that the local environment and dynamics of the spin label are sensitive to the secondary structure of the protein, providing insights into the conformational landscape of the IDP. aimspress.com

Nucleic Acid Structural and Dynamic Investigations

The function of nucleic acids, like proteins, is intimately linked to their three-dimensional structure and dynamic behavior. nih.gov this compound has also proven to be a valuable probe for studying RNA and DNA.

Elucidation of RNA Conformation, Flexibility, and RNA-Protein Complexes

RNA molecules adopt complex folded structures that are essential for their diverse functions, including catalysis and gene regulation. Understanding the conformation and flexibility of RNA, as well as its interactions with proteins, is a major focus of molecular biology. nih.gov

The compound this compound can be used to study RNA by introducing a thiol-modified nucleotide, such as 4-thiouridine (B1664626) or 6-thioguanosine (B559654), at a specific site in the RNA sequence. nih.govresearchgate.netmdpi.comnih.govoup.com The spin label is then covalently attached to this modified base. researchgate.netoup.com This allows researchers to use EPR spectroscopy to obtain information about the local environment, dynamics, and distances within the RNA molecule or in an RNA-protein complex. nih.govscbt.combiorxiv.org This approach has been used to study the structure of various RNA molecules, including viral IRES elements and riboswitches, and to characterize the conformational changes that occur upon protein binding. nih.govbiorxiv.org

Determination of DNA-Protein Complex Architecture and Relative Orientation

The precise architecture of DNA-protein complexes is fundamental to their biological function. This compound has been instrumental in elucidating the three-dimensional structure and relative orientation of these assemblies. By introducing the spin label at specific sites within a phosphothioate-modified DNA molecule, researchers can measure distances between the label and the protein. chemimpex.comnsf.gov This is often achieved by observing the paramagnetic relaxation enhancement (PRE) effect, where the spin label induces line broadening in the NMR spectra of nearby nuclei in the protein. mdpi.comebi.ac.uk The magnitude of this broadening is inversely proportional to the sixth power of the distance between the spin label and the nucleus, providing precise distance restraints for structural modeling. nsf.govebi.ac.uk

In a notable study on the Mrf2-DNA complex, this compound was covalently attached to a phosphothioate-modified DNA strand. nsf.gov By measuring the line-broadening effects on the protein's NMR signals, researchers were able to determine the orientation of the Mrf2 protein relative to the DNA. nsf.gov This approach has also been successfully applied to other DNA-protein complexes, demonstrating its general utility in defining the architecture of these critical biological assemblies. mdpi.comkopri.re.kr

| Studied System | Labeling Strategy | Method | Key Finding | Reference |

| Mrf2-DNA complex | This compound labeling of phosphothioate-modified DNA | NMR Paramagnetic Relaxation Enhancement (PRE) | Determined the bound orientation of the Mrf2 protein relative to the DNA molecule. | nsf.gov |

| General DNA-protein complexes | This compound labeling of deoxy-4-thiouracil in DNA | NMR PRE | Enabled the determination of long-range distance restraints to define the polarity of protein binding to DNA. | mdpi.comkopri.re.kr |

| RNA-protein complexes | This compound labeling of phosphorothioate-modified RNA | EPR and NMR | Demonstrated a simplified method for introducing spin labels into oligonucleotides for structural studies. | ebi.ac.uk |

Membrane Systems and Lipid Dynamics

The study of membrane proteins and their interactions with the lipid bilayer is crucial for understanding a vast array of cellular processes. This compound serves as a powerful probe in these investigations, offering insights into the dynamic nature of membrane systems. chemimpex.commpg.de

Probing Conformational Rearrangements within Integral Membrane Proteins

Integral membrane proteins often undergo significant conformational changes as part of their function. Site-directed spin labeling with this compound allows researchers to track these rearrangements in a native-like membrane environment. researchgate.netscbt.com By attaching the spin label to specific cysteine residues within the protein, changes in the local environment and distances between labeled sites can be monitored via EPR spectroscopy.

A key example is the study of the β2-adrenergic receptor (β2AR), a G protein-coupled receptor. Researchers used 3-(2-iodoacetamido)-2,2,5,5-tetramethylpyrroline-1-oxyl (IA-PROXYL), a compound structurally similar to this compound, to label transmembrane helices. researchgate.net This allowed them to monitor the conformational changes associated with receptor activation by an agonist. Similarly, EPR studies on the lactose (B1674315) permease (LacY) have utilized spin labeling to investigate its transport cycle, a process involving substantial conformational changes. kopri.re.kr

| Integral Membrane Protein | Labeling Site(s) | Technique | Finding | Reference |

| β2-Adrenergic Receptor (β2AR) | Cytoplasmic ends of transmembrane helices 4 and 6 | Double Electron-Electron Resonance (DEER) | Revealed distinct conformational states of the receptor upon binding of agonists and inverse agonists. | researchgate.net |

| Isopenicillin N synthase (IPNS) | Surface-exposed α-helices (S154C and S323C) | DEER | Detected substrate-induced conformational changes distant from the active site, affecting the protein surface. | nsf.gov |

| T4 Lysozyme Cavity Mutants | Engineered cysteine residues in surface helices | Continuous Wave (CW) EPR | Showed that engineered cavities induce conformational fluctuations between a native-like state and a new state. |

Quantitative Analysis of Peptide-Membrane Interactions and Aggregation Behavior

The interaction of peptides with cell membranes is central to many biological processes, including antimicrobial activity and cell signaling. This compound is employed to quantitatively assess these interactions. researchgate.netresearchgate.net By labeling a peptide with this spin probe, researchers can use EPR to determine the peptide's affinity for the membrane, its depth of insertion into the lipid bilayer, and its aggregation state. researchgate.net

The binding of a spin-labeled peptide to a membrane is typically observed as a change in the EPR spectrum, reflecting the altered mobility of the spin label upon association with the larger membrane structure. researchgate.netresearchgate.net This allows for the calculation of partition coefficients, which quantify the distribution of the peptide between the aqueous phase and the membrane. researchgate.net Furthermore, spin-spin interactions between labeled peptides can be used to detect and characterize peptide aggregation within the membrane. researchgate.netresearchgate.net While specific quantitative data for this compound in this context is found in broader reviews, the methodology is well-established for iodoacetamide-functionalized probes. researchgate.netresearchgate.net

| Research Focus | Methodological Approach | Key Parameters Measured | Significance | Reference |

| Peptide-Membrane Binding | Analysis of EPR spectral changes upon titration with liposomes. | Partition coefficient (Kp), fraction of bound peptide. | Quantifies the affinity of a peptide for a specific lipid bilayer. | researchgate.netresearchgate.net |

| Peptide Aggregation in Membranes | Monitoring EPR line broadening due to spin-spin interactions. | Onset of aggregation, relative proximity of peptides. | Provides insights into the formation of peptide clusters and pores in the membrane. | researchgate.netresearchgate.net |

| Antimicrobial Peptide (AMP) Action | Fluorescence spectroscopy of labeled AMPs binding to bacterial cells. | Number of bound molecules per cell required for killing. | Elucidates the mechanism of action of antimicrobial peptides. | researchgate.net |

Insights into Membrane Fluidity and Lipid Bilayer Organization

The fluidity and organization of the lipid bilayer are critical for membrane function, influencing the activity of embedded proteins and modulating signaling pathways. While various spin probes are used to study these properties, this compound, when attached to a membrane-associated peptide or protein, can provide information about the local fluidity of its environment. chemimpex.comresearchgate.net

The rotational motion of the spin label is sensitive to the viscosity of its surroundings. By analyzing the EPR lineshape, a rotational correlation time (τc) can be determined, which is a measure of the local fluidity. nsf.gov Shorter correlation times indicate a more fluid environment, while longer times suggest a more rigid or ordered state. In a study on thylakoid membranes, this compound was used to label the light-harvesting complex II (LHCII) to assess the dynamics of the surrounding lipids. The study was able to distinguish between different lipid environments and determine changes in membrane fluidity. researchgate.net

| System | Probe | Measurement | Finding | Reference |

| Thylakoid Membranes | This compound labeled LHCII | EPR Spectroscopy | Distinguished between structural, bulk, and annular lipids and determined that thylakoid unstacking increases the dynamics (fluidity) of bulk and annular lipids. | researchgate.net |

| Catalase (in solution) | This compound | Temperature-dependent EPR | Determined the rotational correlation time of the spin label, indicating structural changes in the protein as a function of temperature, reflecting local viscosity changes. | |

| General Lipid Bilayers | Iodoacetamide-functionalized spin labels attached to peptides/proteins | EPR lineshape analysis | The mobility of the spin label, and thus the local fluidity, is influenced by both the protein's backbone dynamics and steric restraints from neighboring residues and lipids. |

Methodological Innovations and Future Directions in 3 2 Iodoacetamido Proxyl Research

Advanced Site-Directed Spin Labeling (SDSL) Protocols and Optimization

Progress in SDSL is central to the effective use of 3-(2-Iodoacetamido)-PROXYL, aiming for higher specificity and versatility in labeling both proteins and nucleic acids.

The foundational strategy for labeling proteins with this compound is Site-Directed Spin Labeling (SDSL), which predominantly targets cysteine residues. uni-konstanz.de This technique involves using site-directed mutagenesis to introduce a unique cysteine residue at a specific site of interest within a recombinant protein. encyclopedia.pub A critical step for ensuring labeling specificity is the removal of any native, non-disulfide-bonded cysteine residues by mutating them to less reactive amino acids like alanine (B10760859) or serine. uni-konstanz.deencyclopedia.pub This prevents the spin label from attaching to unintended locations, which would complicate data analysis. uni-konstanz.de

However, this approach has limitations. Cysteine is one of the least abundant amino acids, but it can be crucial for a protein's structural stability or enzymatic function, for instance, in forming disulfide bridges or participating in a reactive center. uni-konstanz.de Mutating these essential native cysteines is often not feasible. rsc.org Furthermore, the introduction of a cysteine residue and the subsequent attachment of the this compound label, a bulky side chain, can potentially perturb the local protein structure or its biological activity. researchgate.netuni-kiel.de

To address these challenges, researchers are exploring alternative strategies. One such approach involves the genetic incorporation of noncanonical amino acids (ncAAs) that contain unique reactive handles for bioorthogonal conjugation reactions. rsc.orgmdpi.com This method offers high chemoselectivity and avoids interference with native cysteines, thereby expanding the applicability of SDSL to a wider range of proteins, including those where cysteine modification is problematic. mdpi.com

Labeling nucleic acids like RNA and DNA with this compound requires different strategies than those used for proteins. Chemo-enzymatic methods have emerged as powerful tools for achieving site-specific labeling of large RNA molecules. oup.comresearchgate.net One established protocol involves a segmental labeling approach. oup.com In this method, a short RNA segment is synthesized with a thio-modified nucleotide, such as 6-thioguanosine (B559654) or 4-thiouridine (B1664626), at a specific position. researchgate.netmdpi.comnih.gov This modified segment is then enzymatically ligated to other, unlabeled RNA fragments using an enzyme like T4 RNA ligase 2 to construct the full-length, site-specifically modified RNA molecule. oup.comresearchgate.netresearchgate.net The thiol-specific this compound can then be covalently attached to the sulfur atom of the modified base. oup.commdpi.comsigmaaldrich.com

Other enzymatic approaches have also been developed. For example, T4 polynucleotide kinase can be used to place a phosphorothioate (B77711) group at the 5'-terminus of an RNA or DNA strand, which then serves as a reactive site for iodoacetamide-derived spin labels. nih.gov Similarly, T7 RNA polymerase can incorporate a guanosine (B1672433) monophosphorothioate at the 5'-end of an RNA molecule for subsequent labeling. oup.com

More recent innovations combine enzymatic incorporation with bioorthogonal "click chemistry." nih.govrsc.org In this two-step chemo-enzymatic strategy, enzymes such as poly(A) polymerase or terminal deoxynucleotidyl transferase are used to add a nucleotide modified with a small, bioorthogonal handle (like an azide (B81097) group) to the nucleic acid. nih.govbaseclick.eu A spin label containing a complementary reactive group (like an alkyne) can then be attached in a highly specific chemical reaction. mdpi.comnih.gov This modular approach is advantageous as the small size of the initial modification is well-tolerated by the enzymes, allowing for efficient incorporation before the bulkier spin label is attached chemically. baseclick.eu

| Methodological Approach | Target Biomolecule | Key Enzymes/Reactions | Description | Key Findings & Advantages | Citations |

| Cysteine Scanning Mutagenesis | Proteins | Site-Directed Mutagenesis | Introduction of unique cysteine residues at desired locations and removal of native cysteines. | The most common method for protein SDSL. Allows for systematic probing of protein domains. | uni-konstanz.de, encyclopedia.pub |

| Segmental Ligation | RNA | T4 RNA Ligase 2 | A short, chemically synthesized RNA containing a thio-modified nucleotide is ligated to transcribed, unlabeled RNA fragments. | Enables site-specific labeling of large RNA molecules beyond the size limits of chemical synthesis. | oup.com, researchgate.net, researchgate.net |

| 5'-End Labeling | RNA/DNA | T4 Polynucleotide Kinase | Enzymatically adds a phosphorothioate group to the 5' terminus, creating a reactive handle for labeling. | Provides a straightforward method for terminal labeling of any nucleic acid sequence. | nih.gov |

| Chemo-Enzymatic "Click" Labeling | RNA/DNA | Polymerases, TdT, CuAAC/SPAAC | An enzyme incorporates a nucleotide with a bioorthogonal group (e.g., azide). A complementary spin label is attached via click chemistry. | Highly specific and modular. The small initial modification is well-tolerated by enzymes, separating enzymatic incorporation from chemical labeling. | mdpi.com, baseclick.eu, nih.gov |

Strategies for Engineered Cysteine Introduction and Specificity Enhancement

Computational Approaches for Spin Label Data Interpretation

The translation of raw EPR spectroscopic data into meaningful structural and dynamic information is heavily reliant on computational modeling. These approaches help to account for the intrinsic flexibility of the spin label, providing a more accurate picture of the biomolecule's behavior.

The this compound side chain, like other nitroxide labels, is not static but possesses significant conformational flexibility due to rotation around several single bonds. researchgate.netethz.ch This flexibility means that the paramagnetic center samples a range of positions relative to the biomolecular backbone, which complicates the direct interpretation of distance measurements from EPR experiments. uni-konstanz.de To address this, computational rotamer libraries have been developed. uni-konstanz.denih.govethz.ch

A rotamer library is a discrete set of low-energy conformations (rotamers) that represents the accessible conformational space of the spin label side chain. uni-konstanz.deethz.ch These libraries are typically generated from extensive molecular dynamics (MD) simulations of the spin-labeled amino acid or nucleotide. ethz.ch By projecting the long MD trajectory onto a set of canonical dihedral angles, a library of about 200 rotamers can be created that adequately represents the label's dynamics. ethz.ch When analyzing EPR data, these rotamer libraries are used to model the distribution of possible distances between two spin labels on a structural model of the protein or nucleic acid. uni-konstanz.deresearchgate.net This computational modeling allows for a more robust comparison with experimental distance distributions, leading to more accurate structural refinement. ethz.chsci-hub.st Rotamer libraries for the IA-PROXYL side chain have been developed and successfully applied to structural studies of membrane proteins. ethz.ch

The integration of experimental EPR data with all-atom molecular dynamics (MD) simulations represents a powerful hybrid approach for studying biomolecular structure and dynamics. uni-konstanz.de MD simulations can provide an atomic-level view of the conformational ensemble of both the biomolecule and the attached this compound spin label. rsc.org

This integration works in two primary ways. First, MD simulations can be used to generate the rotamer libraries needed for data interpretation, as described above. nih.govethz.ch Second, the distance distributions obtained from EPR experiments can be used as restraints in MD simulations to guide the computational refinement of a structural model. nih.gov This approach ensures that the resulting structural ensemble is consistent with the experimental data.

Combining MD with EPR is particularly valuable for understanding the dynamics of the spin label itself and its potential perturbation of the local biomolecular structure. rsc.org By simulating the behavior of the spin-labeled system, researchers can gain a quantitative understanding of the motional contributions to the EPR spectrum and validate the models used for data analysis. rsc.org This synergy between experiment and simulation is crucial for extracting high-resolution structural and dynamic information from EPR studies using this compound.

Development and Refinement of Spin Label Rotamer Libraries for Structural Modeling

Expanding the Applicability and Scope of this compound

Research continues to push the boundaries of what can be studied using this compound, moving towards more complex and physiologically relevant systems. A significant area of application is the study of membrane proteins, which are notoriously difficult to analyze with traditional structural biology techniques like X-ray crystallography. researchgate.net SDSL with iodoacetamide-based labels has been successfully used to probe the structure and conformational dynamics of membrane proteins, such as ion channels and receptors, directly in a membrane-like environment. researchgate.netnih.gov

The technique is also well-suited for characterizing intrinsically disordered proteins (IDPs), which lack a stable tertiary structure. aimspress.comnih.gov EPR can provide site-specific information about local dynamics and transient secondary structure formation within these flexible proteins. aimspress.com Furthermore, the application of this compound is expanding to investigate large protein-RNA complexes and to monitor conformational changes upon ligand binding or protein-protein interactions. oup.comresearchgate.netunh.edu

A major future direction is the expansion of in-cell EPR studies. uni-konstanz.demdpi.com While challenging, performing these experiments provides insights into biomolecular structure and function within the native cellular environment. mdpi.com The development of more robust and bioorthogonal labeling strategies, such as those using noncanonical amino acids, is key to advancing these applications, overcoming issues like the low redox stability of other linkers in the reducing environment of the cell. mdpi.com The stable thioether bond formed by this compound makes it a more suitable candidate for such in-cell applications compared to redox-sensitive labels. nih.gov

Exploration of Novel Target Molecules and Biological Systems

The versatility of this compound extends to a variety of biomolecules beyond traditional protein studies. Its iodoacetamido group specifically reacts with sulfhydryl groups, making it an ideal probe for cysteine residues in proteins and thiol-modified nucleic acids. vulcanchem.com This specificity has enabled researchers to investigate a diverse range of biological systems.

Recent research has demonstrated the application of this compound in studying the structure and function of RNA-protein complexes. scbt.com By labeling phosphorothioate-modified DNA, the spin label allows for the determination of three-dimensional structures of DNA-protein complexes, such as the Mrf2-DNA complex. vulcanchem.com Furthermore, it has been successfully used to label 4-thiouridine residues in RNA, expanding its use in nucleic acid research. mdpi.comnih.gov

The study of membrane proteins and their dynamics is another area where this compound has proven invaluable. It has been employed to investigate ozone-treated human and bovine erythrocyte membrane proteins, providing insights into membrane structure and function. Additionally, its use in studying the orientation of myosin subfragments on muscle fibers highlights its applicability in understanding molecular motors.

A notable application of this spin label is in the investigation of large protein complexes and their conformational changes. For instance, it was used to study the syringe-like injection mechanism of Tc toxins by labeling specific cysteine residues. nih.gov This allowed for the real-time monitoring of shell opening and channel ejection, providing kinetic data on these crucial conformational transitions. nih.gov Another example is the labeling of cysteine-34 in human α₁-microglobulin for future structural studies using EPR techniques. nih.gov

The table below summarizes key research findings involving this compound with various target molecules.

| Target Molecule/System | Research Focus | Key Findings |

| RNA-Protein Complexes | Structural analysis | Enables the study of RNA-protein interactions. scbt.comlgcstandards.com |

| Mrf2-DNA Complex | 3D structure determination | Labeled phosphothioate-modified DNA to elucidate the complex's structure. vulcanchem.com |

| 4-Thiouridine in RNA | Nucleic acid labeling | Covalently couples to 4-thiouridine residues for RNA structural studies. mdpi.comnih.gov |

| Erythrocyte Membrane Proteins | Membrane dynamics | Investigated the effects of ozone treatment on membrane proteins. |

| Myosin Subfragment | Molecular motor orientation | Studied the orientation of myosin on muscle fibers. |

| Tc Toxins | Conformational kinetics | Monitored the multistate kinetics of the toxin's injection mechanism. nih.gov |

| α₁-Microglobulin | Protein structure | Labeled a specific cysteine for future EPR-based structural analysis. nih.gov |

Potential for In-Cell EPR Applications and Methodological Advancements

The ability to perform EPR spectroscopy within living cells opens up new frontiers for understanding biological processes in their native environment. nih.gov While in-cell EPR presents challenges, such as the reduction of the nitroxide spin label by the cellular environment, advancements in methodology are paving the way for its broader application. mdpi.com

The development of spin labels with increased stability under reducing conditions is a key area of research. mdpi.com While the disulfide bond formed by the commonly used methanethiosulfonate (B1239399) (MTSL) spin label is susceptible to reduction, the carbon-sulfur bond formed by iodoacetamide-functionalized labels like this compound offers greater stability, making it a suitable candidate for in-cell studies where reducing conditions are prevalent.

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), are particularly powerful for measuring distances between spin labels and providing structural information on macromolecules. nih.gov The first in-cell DEER experiment was reported on a protein labeled with a maleimido-proxyl spin label, which also forms a reduction-resistant thioether bond. mdpi.com This demonstrates the feasibility of using such stable labels for intracellular structural biology.

Future advancements in in-cell EPR will likely focus on several key areas:

Improved Spin Labels: Designing novel spin labels with enhanced stability, brighter signals, and minimal perturbation to the biological system.

Advanced Pulse Sequences: Developing more sophisticated EPR pulse sequences to improve sensitivity and resolution for in-cell measurements. nih.gov

Integration with Other Techniques: Combining in-cell EPR with other structural biology techniques like Nuclear Magnetic Resonance (NMR) and Förster Resonance Energy Transfer (FRET) to obtain a more comprehensive understanding of molecular structure and dynamics within the cell. unifi.ituzh.ch

The ongoing development of these methodologies holds great promise for the future of this compound research, enabling the investigation of molecular interactions and conformational changes in their native cellular context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。